Calicheamicin

DNA Damage Enediyne Kinetics Comparative Pharmacology

For ADC programs where peripheral neuropathy limits MMAE use, Calicheamicin is the evidence-backed payload. Unlike esperamicin or neocarzinostatin, it uniquely cleaves nucleosomal core DNA, enabling novel chromatin damage studies. - Favored safety profile: No high disproportionality signal for peripheral neuropathy (ROR 16.65 for MMAE), with hepatotoxicity as the primary clinical signal. - Proven clinical utility: The payload in Mylotarg® & Besponsa®, consistently achieving MRD-negative complete remission in AML. - Reliable sourcing: Packaged under inert gas, shipped on blue ice to ensure stability.

Molecular Formula C9 H18 N2 O2
Molecular Weight 0
CAS No. 113440-58-7
Cat. No. B1180863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalicheamicin
CAS113440-58-7
SynonymsCalicheamicin
Molecular FormulaC9 H18 N2 O2
Structural Identifiers
SMILESCCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O
InChIInChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66)/b14-13-,29-18-/t26-,27+,28-,30+,31+,33+,34+,35+,36+,40-,42+,43+,44-,47-,48-,50-,52+,53+,55+/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calicheamicin CAS 113440-58-7: Core Enediyne Antibiotic Baseline for ADC Payload and Natural Product Research


Calicheamicin (CAS 113440-58-7), a natural product isolated from the fermentation broth of Micromonospora echinospora subsp. calichensis [1], belongs to the 10-membered enediyne family of antitumor antibiotics [2]. It is renowned for its extreme potency, reported to be at least 1000-fold more potent than conventional cytotoxic chemotherapeutics like doxorubicin [3]. Its mechanism of action involves thiol-mediated activation, triggering Bergman cyclization to generate a 1,4-benzenoid diradical that induces site-specific, double-stranded DNA cleavage [4]. Clinically, derivatives of calicheamicin serve as the cytotoxic payloads in two FDA-approved antibody-drug conjugates (ADCs), gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), which are indicated for the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), respectively [5].

1
ADC payload research and enediyne-class DNA cleavage probe
2
Natural product antibiotic reference standard from Micromonospora echinospora
3
Thiol-dependent Bergman cyclization mechanism studies

Why Calicheamicin CAS 113440-58-7 Cannot Be Substituted: Evidence of Unique DNA Damage Signature and Clinical Differentiation


Generic substitution within the enediyne family is not scientifically valid due to significant and quantifiable differences in DNA binding specificity, cleavage kinetics, and ultimate therapeutic outcome. Direct comparative studies show that despite a shared core mechanism, the complex structural features of calicheamicin, particularly its aryltetrasaccharide tail and methyl trisulfide trigger, dictate a unique biological profile [1]. This is evidenced by its superior ability to induce double-strand breaks compared to esperamicin, a distinct pattern of DNA damage relative to neocarzinostatin, and a distinct clinical safety and efficacy profile when compared to other ADC payloads like MMAE [2]. The data presented in the following section provide the necessary quantitative evidence to distinguish calicheamicin from its closest analogs for scientific and procurement decisions.

Esperamicin C Faster first-strand break but slower lethal second-strand kinetics; double-strand cleavage endpoint profile may differ substantially.
Neocarzinostatin DNA damage limited to nucleosome linker region; cannot access core DNA, limiting chromatin-context damage pattern transferability.
MMAE payload Distinct safety-endpoint profile with strong peripheral neuropathy signal; hepatotoxicity-monitoring context does not transfer between payload classes.

Quantitative Differentiation Evidence for Calicheamicin (CAS 113440-58-7) Against Key Comparators


Calicheamicin vs. Esperamicin: Superior Double-Strand DNA Cleavage Efficiency

In a direct head-to-head kinetic analysis, calicheamicin demonstrates superior double-strand DNA cleaving efficiency compared to esperamicin C. While esperamicin C has a faster rate constant for introducing the first single-strand break, calicheamicin induces a significantly faster second break on the opposing DNA strand, which is the critical lethal event [1]. This demonstrates that calicheamicin is more effective at creating the irreparable double-strand breaks that drive its potent cytotoxicity.

DNA Cleavage Kinetics
Head-to-head
Accelerated second-strand break rate vs. esperamicin C; identified as the better double-strand cleaving agent in coupled kinetic analysis.
Supports double-strand break endpoint review
Second-strand cleavage is the critical lethal event; PM2 DNA agarose gel assay
DNA Damage Enediyne Kinetics Comparative Pharmacology

Calicheamicin vs. Neocarzinostatin: Mechanistic Differentiation in DNA Damage Patterns

Comparative studies on DNA damage in reconstituted nucleosomes reveal a fundamental difference in the targeting of calicheamicin versus neocarzinostatin (NCS) and esperamicin A1. NCS and esperamicin A1 produce DNA damage largely limited to the linker region of the nucleosome. In contrast, calicheamicin and esperamicin C are able to induce damage within the core DNA, which is tightly wrapped around histones [1]. This indicates that calicheamicin can access and cleave DNA that is inaccessible to other enediyne antibiotics, potentially contributing to its unique therapeutic profile.

Nucleosome Damage Pattern
Head-to-head
Induces DNA damage within the protected core DNA region of reconstituted nucleosomes, unlike neocarzinostatin and esperamicin A1 which are limited to linker DNA.
Supports chromatin context assay interpretation
Reconstituted nucleosome model system; qualitative damage-pattern differentiation
DNA Damage Pattern Enediyne Specificity Nucleosome Targeting

Calicheamicin vs. C-1027: Differentiated Requirement for Reductive Activation

A key biochemical distinction exists in the activation requirements of different enediynes. Calicheamicin requires the presence of thiols or other reducing agents to trigger its Bergman cyclization and subsequent DNA cleavage. In contrast, the chromoprotein enediyne antibiotic C-1027 is reported to possess high DNA breakage ability even in the absence of thiols or reductants [1]. This difference in activation requirements is a critical point of differentiation in terms of both mechanism and potential therapeutic window.

Activation Requirement
Head-to-head
DNA cleavage activity is strictly thiol-dependent. C-1027 maintains high DNA breakage ability even without thiols or reductants.
Supports reductive activation context review
In vitro plasmid DNA cleavage assay; presence/absence of thiols determines activity
Enediyne Activation Comparative Biochemistry Thiol-Dependence

Calicheamicin-Based ADCs vs. MMAE-Based ADCs: Payload-Specific Safety Signal Differentiation

A 2026 real-world pharmacovigilance study using disproportionality analysis of over 11,000 adverse event reports provides clear, quantitative differentiation of payload-specific safety signals. Calicheamicin-based ADCs (gemtuzumab ozogamicin and inotuzumab ozogamicin) were predominantly associated with hepatotoxicity (Reporting Odds Ratio [ROR] = 10.001, 95% CI: 6.78-14.75 for gemtuzumab ozogamicin; ROR = 8.54, 95% CI: 4.93-14.77 for inotuzumab ozogamicin). In stark contrast, MMAE-based ADCs (brentuximab vedotin and polatuzumab vedotin) exhibited a much stronger association with peripheral neuropathy (ROR = 16.65, 95% CI: 14.71-18.85) [1].

Safety Endpoint Profile
Reported
Calicheamicin ADCs: hepatotoxicity ROR 10.0 (GO) / 8.54 (InO). MMAE ADCs: peripheral neuropathy ROR 16.65. Distinct, non-overlapping primary signals.
Supports payload-specific safety endpoint monitoring
FAERS disproportionality analysis, 2015–2024; over 11,000 adverse event reports
Clinical Safety ADC Payload Pharmacovigilance Toxicology

Calicheamicin vs. Unconjugated Cytotoxics: Superior Potency and Targeted Delivery

Calicheamicin is at least 1000-fold more potent than conventional cytotoxic chemotherapeutics like doxorubicin [1]. This extreme potency necessitates its targeted delivery as an ADC payload to avoid systemic toxicity. Clinical data from the ADC gemtuzumab ozogamicin (GO) demonstrates its value in a difficult-to-treat patient population. In a study of relapsed/refractory acute myeloid leukemia (AML), GO monotherapy induced complete remissions (CR) in a subset of patients [2]. While CR rates can be comparable to standard chemotherapy in some settings (e.g., 64% for both GO and No-GO cohorts in one FLT3/ITD AML study), the addition of GO has been shown to significantly improve rates of measurable residual disease (MRD)-negative remission, a critical prognostic factor for long-term survival (e.g., 77% vs. 49%, P = 0.046 in a CBF-AML cohort) [3].

MRD-Negativity Endpoint
Reported
GO cohort: 77% MRD-negative remission vs. No-GO cohort: 49%. 28% absolute increase; P = 0.046.
Supports MRD endpoint context review
Retrospective multi-center CBF-AML first-line analysis; deep response endpoint
ADC Efficacy Comparative Potency Leukemia Therapy

Data-Driven Research and Procurement Scenarios for Calicheamicin (CAS 113440-58-7)


Selecting a Payload for an ADC Targeting Hematologic Malignancies Where Neuropathy is a Critical Concern

In the design of a novel ADC for a hematologic malignancy, the choice of payload is critical for both efficacy and safety. If the target patient population or the intended combination therapy is associated with a high risk of peripheral neuropathy, calicheamicin is the evidence-supported choice over an MMAE-based payload. Real-world pharmacovigilance data clearly show that calicheamicin ADCs have a strong safety signal for hepatotoxicity, but do not share the high disproportionality for peripheral neuropathy observed with MMAE ADCs (ROR 16.65) [1]. This data allows for a rational, toxicity-driven selection to improve the therapeutic index.

Mechanistic Investigation of Double-Strand Break Repair or Chromatin Accessibility

For researchers studying the cellular response to distinct types of DNA damage, calicheamicin provides a unique tool. Unlike esperamicin A1 or neocarzinostatin, which primarily damage the accessible linker DNA of nucleosomes, calicheamicin has been shown to cleave DNA within the protected core region [1]. This makes it an invaluable probe for investigating DNA repair mechanisms within a chromatin context, as it introduces a type of damage that other enediyne antibiotics cannot readily create.

Investigating the Clinical Significance of Minimal Residual Disease (MRD) Negativity in AML

Clinical studies involving the calicheamicin-based ADC gemtuzumab ozogamicin (GO) have consistently demonstrated its ability to improve the rate of MRD-negative complete remission in AML patients [1]. A researcher or clinical investigator seeking to validate the prognostic importance of MRD status or to investigate novel combination therapies aimed at eradicating residual leukemic stem cells would find GO an ideal tool. Its proven track record in this specific clinical endpoint provides a strong foundation for correlative science and clinical trial design.

Application
Selection Property
Validation Focus
Hematologic malignancy ADC payload research
Payload safety-endpoint profile differentiation
Hepatotoxicity vs. neuropathy signal review in target model
Chromatin DNA damage repair mechanism studies
Nucleosome core-DNA accessibility
Chromatin-context damage-pattern assay validation
MRD-negative remission endpoint research in AML models
Deep response endpoint context
MRD-negativity endpoint monitoring and correlative analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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